1-Deoxy-D-glycero-D-gulo-heptitol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

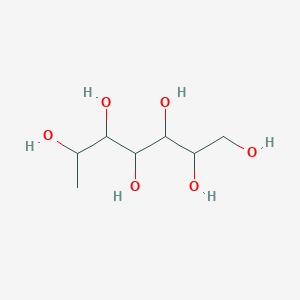

Structure

3D Structure

Properties

CAS No. |

5328-46-1 |

|---|---|

Molecular Formula |

C7H16O6 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

heptane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C7H16O6/c1-3(9)5(11)7(13)6(12)4(10)2-8/h3-13H,2H2,1H3 |

InChI Key |

CCLARULDIPFTCP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Classification and Nomenclature Within Higher Carbon Sugars

1-Deoxy-D-glycero-D-gulo-heptitol belongs to a specific class of carbohydrates known as higher-carbon sugars, which are monosaccharides containing more than six carbon atoms. Its nomenclature provides a precise description of its structure:

Heptitol: This indicates a seven-carbon sugar alcohol (alditol), where the aldehyde or ketone group of the parent sugar has been reduced to a hydroxyl group.

D-glycero-D-gulo: This part of the name defines the stereochemical configuration of the chiral centers along the carbon chain, following the Fischer projection rules for carbohydrate nomenclature. The "D" designation refers to the configuration at the chiral center furthest from the primary alcohol group at C-1, which is analogous to D-glyceraldehyde. The "gulo" configuration specifies the particular arrangement of the hydroxyl groups.

1-Deoxy: This prefix signifies that the hydroxyl group at the C-1 position of the parent heptitol has been replaced by a hydrogen atom.

Therefore, this compound is systematically classified as a 1-deoxyheptitol. Deoxy sugars, in general, are carbohydrates that have had at least one hydroxyl group replaced with a hydrogen atom. They are of significant interest due to their presence in various natural products and their potential applications in medicinal chemistry.

Historical Context of Heptitol Investigations

The investigation of heptitols and their derivatives has a long history within carbohydrate chemistry, driven by the desire to understand the structure and synthesis of sugars beyond the common hexoses. Early research in the 20th century laid the groundwork for the synthesis of higher-carbon sugars through methods like the Kiliani-Fischer synthesis, which allows for the elongation of the carbon chain of an aldose.

A significant contribution to the synthesis of the direct precursor of 1-Deoxy-D-glycero-D-gulo-heptitol came in 1969. In a study focused on the synthesis of various heptoses and heptitols from D-glucose, researchers detailed the condensation of D-glucose with nitromethane. This reaction yielded 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol, a key intermediate that can be converted to the target compound. This work highlighted the utility of nitroalkane condensation as a method for chain extension in carbohydrate synthesis.

While specific research focusing solely on this compound is not extensive, the broader historical context of heptitol chemistry demonstrates a continuous effort to develop new synthetic methodologies and to explore the properties and potential applications of these higher-carbon sugar alcohols.

Academic Significance As a Synthetic Target and Intermediate

Stereoselective Synthesis of this compound Scaffolds

The creation of heptitol scaffolds, characterized by multiple contiguous stereocenters, demands a high degree of stereocontrol. Synthetic chemists employ various strategies to achieve the desired D-glycero-D-gulo configuration. These methods often start from readily available chiral pool sugars and extend the carbon chain while precisely controlling the stereochemistry of newly formed chiral centers. The synthesis of higher-carbon sugars like heptitols is a challenging task, often requiring multi-step procedures to build the complex stereochemical array. nih.gov

Synthesis from Lactone Precursors

Sugar lactones are versatile starting materials in carbohydrate chemistry. Their electrophilic carbonyl group provides a key site for carbon-carbon bond formation, enabling the extension of the sugar backbone. This approach has been successfully utilized in the synthesis of higher-order sugars, including heptose and heptitol derivatives. rsc.org

A powerful method for carbon chain extension involves the use of 2-lithio-1,3-dithiane, a classic umpolung reagent. researchgate.net This nucleophilic acyl anion equivalent reacts with electrophiles like sugar lactones to form a new carbon-carbon bond. The parent 1,3-dithiane (B146892) is deprotonated, typically with n-butyllithium, to generate the reactive lithiated species. researchgate.net

The addition of 2-lithio-1,3-dithiane to a suitably protected sugar lactone results in a hemiketal intermediate which, after reductive desulfurization of the dithiane group, yields the desired 1-deoxyheptitol structure. The diastereoselectivity of this addition can be high, influenced by the existing stereocenters in the sugar lactone. uwindsor.ca For instance, the reaction of 2-lithio-1,3-dithiane with 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose has been shown to produce a D-glycero-α-D-galacto-heptose derivative stereoselectively. uwindsor.ca This highlights the ability of the substrate's inherent chirality to direct the approach of the nucleophile.

The general utility of dithiane chemistry in multi-step syntheses is well-established, providing a robust route for C-C bond formation with a wide range of electrophiles. organic-chemistry.org

Table 1: Key Reagents in Dithiane-Based Synthesis

| Reagent | Formula | Role |

|---|---|---|

| 1,3-Dithiane | C₄H₈S₂ | Precursor to the nucleophile |

| n-Butyllithium | C₄H₉Li | Strong base for deprotonation |

Beyond dithiane-based reagents, a variety of other nucleophiles can be added to sugar lactones to achieve carbon chain extension. The synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate, a related heptose derivative, was achieved starting from D-mannurono-2,6-lactone. rsc.org This synthesis demonstrates the elongation of the carbon chain at the lactone carbonyl as a key step. rsc.org

The choice of nucleophile and reaction conditions is critical for controlling the stereochemical outcome at the newly formed C-1 (formerly the carbonyl carbon) and adjacent centers. These reactions are often substrate-controlled, meaning the inherent stereochemistry of the lactone precursor directs the facial selectivity of the nucleophilic attack. rsc.org

Strategies for Carbon Chain Extension

Several strategies exist for the one-carbon homologation required to convert a hexose (B10828440) derivative into a heptitol scaffold.

Wittig-type Olefination: This reaction can be used to extend the carbon chain. For example, a protected hexose can be oxidized to an aldehyde, which then undergoes a Wittig reaction to form a seven-carbon alkene. Subsequent dihydroxylation of the double bond can then establish the required stereocenters of the heptitol. An optimized synthesis of a D-glycero-α-D-gluco-heptoside derivative utilized a Wittig olefination as a key chain-extension step. mdpi.com

Aldol (B89426) Reactions: Diastereoselective aldol reactions are a powerful tool for constructing higher-carbon sugars. researchgate.net For instance, Mukaiyama-type aldol reactions have been employed as key steps in the synthesis of both L-glycero-D-manno-heptose and D-glycero-D-manno-heptose building blocks. nih.gov

Cyanohydrin Formation: The addition of cyanide to a hexose-derived aldehyde, followed by reduction of the nitrile group, provides another route to a seven-carbon scaffold.

Thiazole-based Homologation: The use of TMS-thiazole in homologation reactions has also been reported for the synthesis of heptoside derivatives, though some older protocols relied on toxic mercury salts. mdpi.com

Table 2: Comparison of Carbon Chain Extension Strategies

| Method | Key Reagents | Intermediate | Key Features |

|---|---|---|---|

| Dithiane Addition | 2-Lithio-1,3-dithiane, Lactone | Dithianyl-ketone | Umpolung reactivity, good for acyl anion addition. researchgate.netuwindsor.ca |

| Wittig Olefination | Phosphonium ylide, Aldehyde | Alkene | Forms a C=C bond for further functionalization. mdpi.com |

Stereocontrol and Diastereoselectivity in Heptitol Synthesis

Achieving the correct stereochemistry at each of the multiple chiral centers is the primary challenge in heptitol synthesis. The diastereoselectivity of key bond-forming reactions is paramount.

In many syntheses, the stereochemical outcome is dictated by the existing chiral centers of the sugar precursor in a process known as substrate-controlled stereoselection. rsc.org For example, during the synthesis of a D-glycero-D-gluco-heptoside, the hydroxylation step to form the C6 and C7 diol proceeded with a diastereomeric ratio of approximately 5:1 (D-glycero/L-glycero), demonstrating the directing effect of the substrate. mdpi.com Similarly, the synthesis of D-glycero-D-manno-heptose from a lactone relied on the substrate to establish the correct C-6 configuration. rsc.org The synthesis of C-ketosides, which are related to deoxyheptitols, often faces challenges in controlling the stereochemistry at the anomeric position. mdpi.com

While this compound is an acyclic polyol, many of its synthetic routes proceed through cyclic intermediates, such as pyranosides or furanosides, where control of the anomeric stereocenter is critical. The anomeric center (C-1 in aldoses, C-2 in ketoses) is a stereogenic center formed upon cyclization.

The stereoselective formation of glycosidic bonds is a well-studied area. The use of specific protecting groups can influence the stereochemical outcome. For example, a 4,5-O-carbonate protecting group has been used as a highly efficient α-selective KDN (3-deoxy-D-glycero-D-galacto-non-2-ulosonic acid) donor. nih.gov In other systems, iodine-induced cyclization of alkenyl sulfanyl (B85325) derivatives has been shown to produce 2-deoxy-2-iodo-1-thio-glycosides with high stereoselectivity, where the newly formed glycosidic bond is consistently trans to the iodine atom at C-2. nih.gov This demonstrates how neighboring group participation and specific reaction mechanisms can be exploited to achieve excellent anomeric control.

Influence of Protecting Groups on Stereoselectivity

The stereochemical outcome of glycosylation reactions is profoundly influenced by the choice of protecting groups on the carbohydrate donor. mdpi.com These groups can exert their influence through several mechanisms, including neighboring group participation and conformational constraint. mdpi.commdpi.com

Neighboring Group Participation: Acyl protecting groups at the C2 position are classic examples of participating groups. They can form a cyclic intermediate, such as a dioxolenium ion, which shields one face of the molecule, leading to the stereoselective formation of 1,2-trans-glycosidic linkages. mdpi.com While effective, this approach can sometimes be hindered by the formation of stable orthoesters or require harsh deprotection conditions. mdpi.com The scope of participating groups has expanded beyond simple acyl groups to include those that can facilitate the formation of both 1,2-trans and challenging 1,2-cis glycosides. mdpi.com

Conformational Constraint: Cyclic bifunctional protecting groups, such as benzylidene, carbonate, and cyclic silyl (B83357) groups, can lock the sugar ring into a specific conformation. mdpi.com This conformational rigidity can favor the attack of a glycosyl acceptor from a particular trajectory, thereby enhancing the stereoselectivity of the reaction. mdpi.com For instance, the use of a 4,5-O-carbonate protecting group has been shown to be highly efficient and α-selective in the synthesis of certain glycosides. nih.gov

Remote Participation and Electronic Effects: Protecting groups located further from the anomeric center can also impact stereoselectivity. This "remote participation" can occur through long-range interactions, as has been proposed for levulinoyl (Lev) ester groups. chemrxiv.org The keto group of the levulinoyl moiety may interact with the glycosyl cation intermediate, influencing the stereochemical outcome. chemrxiv.org Furthermore, the electron-withdrawing or -donating properties of protecting groups can alter the stability of the oxocarbenium-ion intermediate, shifting the reaction mechanism between SN1-like and more stereoselective SN2-like pathways. mdpi.com

The following table summarizes the influence of different types of protecting groups on glycosylation stereoselectivity:

| Protecting Group Type | Position | Mechanism of Influence | Typical Stereochemical Outcome |

| Acyl (e.g., Acetyl, Benzoyl) | C2 | Neighboring Group Participation | 1,2-trans |

| Ether (e.g., Benzyl) | C2 | Non-participating | Often leads to mixtures of α and β anomers |

| Cyclic Bifunctional (e.g., Benzylidene, Carbonate) | C4, C6 or C3, C4 | Conformational Constraint | High stereoselectivity depending on the specific group and reaction conditions |

| Remote Participating (e.g., Levulinoyl) | C4, C6 | Long-range interaction with oxocarbenium ion | Can influence 1,2-cis/trans selectivity |

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is crucial for exploring their biological activities and for their use as versatile synthetic intermediates.

Formation of Aminoheptitols

Aminoheptitols are important derivatives that can be prepared through various synthetic routes.

A common method for the synthesis of aminoheptitols involves the reduction of glycopyranosyl cyanides. For example, C-(1-azido-1-deoxy-α-D-glucopyranosyl)formamide can be dehydrated to the corresponding nitrile (cyanide). nih.gov Subsequent reduction of this nitrile using reagents such as Raney nickel or sodium hydrogentelluride can yield the corresponding aminoheptitol derivative, specifically C-(1-amino-1-deoxy-β-D-glucopyranosyl)formamide. nih.gov

Deamination, the removal of an amino group, is a fundamental biochemical and chemical reaction. wikipedia.orgvedantu.com In the context of aminoheptitols, deamination can be a tool for further functionalization or to study structure-activity relationships. The process typically involves the conversion of an amino group to a diazonium salt, which can then be displaced by a variety of nucleophiles. While specific studies on the deamination of 1-amino-1-deoxy-D-glycero-D-gulo-heptitol are not detailed in the provided context, the general principles of deamination reactions are well-established. lumenlearning.comyoutube.comlibretexts.org These reactions can be broadly categorized as oxidative and non-oxidative deamination. vedantu.comyoutube.com

Preparation of Acetylated and Protected Forms

The synthesis of this compound and its derivatives often requires the use of protecting groups to selectively mask hydroxyl groups. Acetylation is a common protection strategy. For instance, in the synthesis of C-(1-acetamido-1-deoxy-β-D-glucopyranosyl)formamide, the amino-amide precursor is acetylated using acetic anhydride (B1165640) in pyridine. nih.gov The synthesis of various protected forms is a key aspect of carbohydrate chemistry, enabling regioselective modifications. mdpi.commdpi.com The choice of protecting groups is critical, as demonstrated in the synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate, which utilized a 4,6-O-benzylidene protecting group. rsc.org

C-Glycoside and C-Glycoconjugate Synthesis Utilizing Heptitol Intermediates

Heptitol intermediates are valuable precursors for the synthesis of C-glycosides and C-glycoconjugates, which are of significant interest due to their enhanced stability towards enzymatic hydrolysis compared to their O-glycoside counterparts. mdpi.com The synthesis of C-glycosides can be challenging due to the lower nucleophilicity of carbon nucleophiles compared to oxygen nucleophiles. nih.gov

Recent advancements have focused on transition metal-catalyzed C-glycosylation reactions. nih.gov For example, nickel-catalyzed reductive hydroglycosylation of alkynes has emerged as a powerful tool for the synthesis of C-glycosyl amino acids. nih.gov Another innovative approach involves the palladium-catalyzed C-H cross-coupling of native carboxylic acids with sugar-boron reagents to produce C-aryl glycosides. nih.gov These methods often proceed through radical intermediates and can offer high stereoselectivity. nih.govnsf.gov The stereochemical outcome in such reactions can be influenced by the conformation of the glycosyl radical intermediate. nih.gov Heptitol-derived intermediates can be employed in these and other C-glycosylation strategies to construct complex C-glycoconjugates.

Strategies for Carbon-Carbon Bond Formation at the Anomeric Center

The creation of a carbon-carbon bond at the anomeric position is a cornerstone of C-glycoside synthesis, providing a stable linkage that is resistant to hydrolysis compared to traditional O-glycosides. A key approach involves the nucleophilic addition of an aglycone to a sugar moiety. nih.gov This is often followed by a series of reactions including dehydration, oxidation, reduction, and reductive hydrolysis to yield the desired C-glycopyranosyl structures. nih.gov

One notable method for the synthesis of related heptitols, specifically D-glycero-D-gulo-heptose and D-glycero-D-ido-heptose, involves the condensation of D-glucose with nitromethane. cdnsciencepub.com This reaction yields 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol and its D-ido epimer, which can then be converted to the corresponding heptoses via the Nef reaction. cdnsciencepub.com The anomeric carbon, the original carbonyl carbon in the acyclic form, is the site of these crucial transformations. youtube.com

Coupling Reactions of Anhydro-Aldose Tosylhydrazones

A significant advancement in C-glycoside synthesis involves the use of anhydro-aldose tosylhydrazones as versatile coupling partners. These compounds, which can be prepared from the corresponding aldehydes or ketones, serve as carbene precursors in both metal-catalyzed and metal-free coupling reactions. unideb.hu A specific synthetic route to these tosylhydrazones involves the reduction of glycosyl cyanides with the in situ trapping of the resulting imine by tosylhydrazine. unideb.hu

For instance, O-peracetylated, O-perbenzoylated, O-permethylated, and O-permethoxymethylated 2,6-anhydro-aldose tosylhydrazones have been shown to undergo catalyst-free coupling reactions with aromatic boronic acids. nih.govresearchgate.net These base-promoted reactions are operationally simple and have a broad substrate scope, primarily yielding open-chain 1-C-aryl-hept-1-enitol type compounds. nih.govresearchgate.net Palladium-catalyzed cross-coupling reactions of these tosylhydrazones with aryl halides have also been explored, leading to the formation of aryl-substituted exo-glycals. nih.gov

Table 1: Examples of Coupling Reactions with Anhydro-Aldose Tosylhydrazones

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Major Product Type |

|---|---|---|---|

| 2,6-anhydro-aldose tosylhydrazone | Aromatic boronic acid | Base-promoted, catalyst-free | 1-C-aryl-hept-1-enitol |

| 2,6-anhydro-aldose tosylhydrazone | Aryl halide | Palladium catalyst, LiOtBu | Aryl substituted exo-glycal |

| 2,6-anhydro-aldose tosylhydrazone | Alcohols, phenols, carboxylic acids, thiols | Metal-free | Glycopyranosylmethyl compounds |

Application of C-Glycopyranosyl Aldehydes as Chiral Synthons

C-glycopyranosyl aldehydes are valuable chiral building blocks in organic synthesis due to their inherent stereochemistry derived from the parent carbohydrate. nih.govresearchgate.net A variety of synthetic methodologies have been developed to access these important intermediates. rsc.orgresearchgate.net

A convenient route for the diastereoselective synthesis of β-C-glycopyranosyl aldehydes starts from common monosaccharides like D-glucose, D-mannose, and D-galactose. nih.gov A key step in this process is the aryl-driven reductive dehydration of a 1-phenyl-2-(glycopyranosyl)ethanone derivative to an alkene, which is then oxidized to the desired aldehyde in good yield. nih.gov These aldehydes can be subsequently converted to 2,6-anhydro-heptitols in quantitative yields. nih.gov

Generation of Heptitol-Derived Enantiomers and Diastereomers

The synthesis of specific enantiomers and diastereomers of heptitols is crucial for their application in various fields. The stereochemistry of the starting carbohydrate material often dictates the stereochemical outcome of the final product.

For example, the 2,6-anhydro-heptitols derived from D-mannose and D-galactose are enantiomeric, making them useful as linkers for the synthesis of macrocycles and amphiphiles with complementary chirality. nih.gov The ability to generate these distinct stereoisomers highlights the utility of carbohydrates as chiral synthons in complex molecule synthesis. researchgate.net

Sustainable and Efficient Synthetic Methodologies

The development of sustainable and efficient synthetic methods is a growing focus in carbohydrate chemistry. researchgate.net This includes the use of catalyst-free reactions and the development of operationally simple procedures.

Determination of Absolute Configuration

The absolute configuration of this compound is defined by the specific arrangement of its hydroxyl groups along the seven-carbon chain. The nomenclature "D-glycero-D-gulo" specifies the stereochemistry at each chiral center. The "D-gulo" configuration refers to the arrangement of hydroxyl groups at carbons C2, C3, C4, and C5, which mirrors that of D-gulose. The "D-glycero" designation for the C6 position indicates that the hydroxyl group is on the right side in a Fischer projection.

While direct crystallographic or spectroscopic analysis of the parent this compound is not extensively documented in readily available literature, its absolute configuration has been unequivocally established through the synthesis and characterization of its derivatives. The stereochemistry of these derivatives provides definitive proof of the configuration of the parent heptitol.

One key derivative is 1-amino-1-deoxy-D-glycero-D-gulo-heptitol. Its synthesis and subsequent analysis by nuclear magnetic resonance (NMR) spectroscopy have confirmed the expected stereochemistry. acs.orglibretexts.org The coupling constants observed in the 1H NMR spectrum of its trifluoroacetate (B77799) salt are consistent with the gulo configuration of the polyol chain. acs.org

Furthermore, the synthesis of 2,6-anhydro-1-deoxy-D-glycero-D-gulo-heptitol and its derivatives provides strong evidence for the absolute configuration of the parent compound. academie-sciences.frresearchgate.netmasterorganicchemistry.com The formation of the 2,6-anhydro ring is only possible if the hydroxyl groups at C2 and C6 are appropriately positioned, which is dictated by the D-glycero-D-gulo stereochemistry. The structure of these cyclic derivatives has been confirmed through detailed NMR studies and, in some cases, X-ray crystallography of related compounds. nih.gov

The stereochemical assignments are further supported by synthetic routes starting from precursors of known absolute configuration, such as D-glucose. For instance, the synthesis of 1-amino-2,6-anhydro-3,4,5,7-tetra-O-benzyl-1-deoxy-D-glycero-D-gulo-heptitol from a D-glucopyranosyl cyanide precursor solidifies the assignment of the D-gulo configuration. nih.govnih.gov

Studies on Tautomeric Behavior and Equilibrium of Derivatives

Tautomerism in carbohydrates and their derivatives is a fundamental concept, most commonly observed as ring-chain tautomerism in reducing sugars and keto-enol tautomerism in compounds bearing a carbonyl group. masterorganicchemistry.comnews-medical.net While this compound itself, being a sugar alcohol, does not exhibit tautomerism, its derivatives, particularly those containing carbonyl functionalities, can exist as a mixture of tautomers.

Studies on derivatives of other heptitols and related C-glycosyl compounds provide insight into the potential tautomeric behavior of derivatives of this compound. For instance, the reaction of sugar lactones with nucleophiles can lead to the formation of adducts that exist in equilibrium between cyclic (lactol) and open-chain (keto-aldehyde) forms. researchgate.netnih.gov The position of this equilibrium is influenced by factors such as the nature of the substituents and the solvent.

In the context of derivatives of this compound, a hypothetical 2-keto derivative, for example, would be expected to exhibit keto-enol tautomerism. The equilibrium between the keto form and the corresponding enol would be influenced by the stereochemistry of the adjacent hydroxyl groups and the potential for intramolecular hydrogen bonding. libretexts.orgmdpi.com The stability of the enol tautomer can be enhanced by conjugation and the formation of intramolecular hydrogen bonds, as seen in β-dicarbonyl compounds. nih.govmdpi.com

While specific systematic studies on the tautomeric equilibrium of derivatives of this compound are not widely reported, the general principles of carbohydrate chemistry suggest that such equilibria would be crucial in determining their reactivity and biological activity.

Conformational Preferences and Ring Dynamics Research

The conformational analysis of this compound in its acyclic form is complex due to the high degree of flexibility around the carbon-carbon single bonds. The molecule can adopt numerous conformations in solution, and the preferred conformation will be a result of minimizing steric interactions and maximizing favorable intramolecular hydrogen bonding.

NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (3JH,H) and Nuclear Overhauser Effect (NOE) data, is a powerful tool for determining the preferred conformation of these cyclic derivatives in solution. nih.govlookchem.com For C-glycosides and their anhydro derivatives, the conformation around the anomeric carbon is of particular importance. acs.orgnih.gov

In the case of 2,6-anhydro-D-glycero-D-gulo-heptitol derivatives, the tetrahydropyran (B127337) ring is expected to adopt a chair conformation. The orientation of the substituents (hydroxyl or protected hydroxyl groups) as either axial or equatorial will be dictated by the inherent stereochemistry of the molecule. For a gulo configuration, a chair conformation would typically place several substituents in axial positions, which can lead to some degree of steric strain. However, the formation of the 2,6-anhydro bridge itself introduces conformational constraints that may favor a particular chair or even a twist-boat conformation to alleviate these interactions. academie-sciences.fr

Studies on related anhydro-sugars have shown that the pyranose ring can adopt conformations that differ from the typical 4C1 chair of D-glucose, such as a 1C4 chair, especially when constrained by an anhydro bridge. academie-sciences.frresearchgate.net The conformational preferences of these derivatives are crucial for understanding their chemical reactivity, as the orientation of reacting groups directly influences the stereochemical outcome of reactions.

Table of Spectroscopic Data for 1-Ammonium-1-deoxy-D-glycero-D-gulo-heptitol trifluoroacetate acs.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity and Coupling Constants (J, Hz) | Assignment |

| 1H | 3.95–4.03 | m | H-2 |

| 1H | 3.92 | dd, J3,4 = 6.6, J4,5 = 2.0 | H-4 |

| 1H | 3.67–3.82 | m | H-3, H-6, H-7a |

| 1H | 3.56–3.67 | m | H-5, H-7b |

| 1H | 3.07–3.20 | m | H-1a, H-1b |

| 13C | 163.9 | q | CO (TFA) |

| 13C | 117.2 | q | CF3 (TFA) |

| 13C | 73.7 | C-3 | |

| 13C | 71.8 | C-6 | |

| 13C | 71.3 | C-5 | |

| 13C | 70.5 | C-4 | |

| 13C | 68.0 | C-2 | |

| 13C | 63.7 | C-7 | |

| 13C | 43.3 | C-1 |

Advanced Analytical Methodologies for Compound Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 1-Deoxy-D-glycero-D-gulo-heptitol. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra would yield critical data for structural confirmation.

¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals corresponding to the various hydroxyl and methine protons in the molecule. The chemical shifts and coupling constants of these protons would provide information about their local electronic environment and spatial relationships with neighboring protons. For instance, the protons on the deoxy moiety at the C1 position would exhibit a distinct upfield shift compared to the other methine protons.

¹³C NMR: The carbon-13 NMR spectrum would display seven distinct signals, one for each carbon atom in the heptitol chain. The chemical shift of each carbon would be indicative of its hybridization and the nature of its substituents (e.g., hydroxyl-bearing carbons versus the deoxy C1 carbon).

2D NMR Techniques: Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule.

While specific NMR data for this compound is not widely published, analysis of related nitro compounds, such as 2-nitroresorcinol (B108372) and 4-nitrotoluene, demonstrates the utility of NMR in characterizing molecules with similar functional groups. chemicalbook.comchemicalbook.comoc-praktikum.de For the precursor, 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol, the ¹⁵N NMR chemical shift would also provide key information about the nitro group. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Ionization Techniques: Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable for analyzing this non-volatile polyol. ESI-MS typically generates protonated molecules [M+H]⁺ or adducts with metal ions (e.g., [M+Na]⁺), allowing for the accurate determination of the molecular mass. acs.org

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides valuable structural information through the controlled fragmentation of a selected parent ion. For alditols, characteristic fragmentation patterns include cleavages of the carbon-carbon backbone and losses of water molecules. chalmers.se In the case of the nitro-precursor, fragmentation would likely involve the loss of the nitro group (NO₂) or nitrous acid (HNO₂). nih.govresearchgate.net The fragmentation patterns of trimethylsilyl (B98337) (TMS) derivatives of alditols are also well-correlated with their structures, showing predominant cleavages in the carbon chain. chalmers.se

| Spectroscopic Data for Related Compounds | |

| Technique | Observed Characteristics |

| ¹H and ¹³C NMR | Complex signal patterns requiring 2D techniques for full assignment. |

| Mass Spectrometry (ESI) | Formation of [M+H]⁺ and [M+Na]⁺ adducts. |

| Tandem MS of Alditols | Characteristic C-C bond cleavages and water loss. |

| Tandem MS of Nitro Compounds | Loss of NO₂ or HNO₂. |

Chromatographic Separation and Purification of Isomers and Derivatives

The synthesis of this compound can result in a mixture of diastereomers and other related byproducts. Therefore, efficient chromatographic techniques are essential for the isolation and purification of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the separation and purification of sugar alcohols and their derivatives. nih.gov

Normal-Phase and Reversed-Phase HPLC: Both normal-phase and reversed-phase HPLC can be employed. In normal-phase chromatography, a polar stationary phase is used with a non-polar mobile phase, while the opposite is true for reversed-phase chromatography.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of highly polar compounds like sugar alcohols. waters.com It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.

Ion-Exchange Chromatography: For derivatives that are charged, such as phosphorylated or acidic forms, ion-exchange chromatography is a powerful separation tool. mdpi.com

Chiral Chromatography: To separate enantiomers or diastereomers, chiral stationary phases (CSPs) can be used in a direct approach. nih.gov Alternatively, an indirect method involves derivatizing the sugar alcohol with a chiral reagent to form diastereomeric derivatives that can then be separated on a non-chiral column. nih.gov

Gas Chromatography (GC)

Gas chromatography is another valuable technique, particularly for the analysis of volatile derivatives of this compound. Due to the low volatility of the parent compound, derivatization to more volatile forms, such as trimethylsilyl (TMS) ethers or acetates, is necessary prior to GC analysis. chalmers.se GC can provide excellent separation of isomers.

The separation of complex mixtures of monosaccharides and sugar alcohols has been successfully demonstrated using ligand exchange chromatography. shimadzu.com The purification of related compounds like 1-deoxy-D-xylulose-5-phosphate reductoisomerase has been achieved through a combination of techniques including ammonium (B1175870) sulfate (B86663) fractionation and ion-exchange chromatography. researchgate.net

| Chromatographic Methods for Sugar Alcohol Separation | |

| Method | Principle |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity (normal and reversed-phase), hydrophilicity (HILIC), or charge (ion-exchange). |

| Chiral HPLC | Separation of stereoisomers using a chiral stationary phase or by forming diastereomeric derivatives. |

| Gas Chromatography (GC) | Separation of volatile derivatives (e.g., TMS ethers) based on their boiling points and interactions with the stationary phase. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. umn.edu Obtaining a high-quality single crystal of this compound would allow for the unambiguous determination of its absolute configuration and detailed conformational features.

The process involves several key steps:

Crystallization: The first and often most challenging step is to grow a single crystal of sufficient size and quality. This typically involves slowly evaporating the solvent from a saturated solution of the pure compound.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded as the crystal is rotated.

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods. The resulting structural model is then refined to best fit the experimental data.

Biochemical Function and Research Applications of 1 Deoxy D Glycero D Gulo Heptitol Derivatives

Research on Metabolically Stable C-Glycoconjugate Mimetics

C-glycoconjugates, where a sugar moiety is linked to an aglycone via a carbon-carbon bond, are of significant interest in medicinal chemistry due to their enhanced metabolic stability compared to their O-glycoside counterparts. mdpi.com The C-C bond is resistant to enzymatic hydrolysis by glycosidases, which readily cleave the C-O bond of O-glycosides. mdpi.com This stability can lead to improved oral bioavailability and a longer duration of action for therapeutic agents. nih.gov

Research in this area focuses on synthesizing C-glycoside mimetics of biologically active natural products. These synthetic analogues often replace a labile O-glycosidic linkage with a stable C-glycosidic bond, aiming to retain or improve the biological activity of the parent compound while enhancing its pharmacokinetic properties. Aryl-C-glycosides, in particular, have been a major focus, with numerous synthetic methods developed for their preparation. mdpi.comcncb.ac.cn These compounds serve as valuable tools for studying carbohydrate-protein interactions and as potential drug candidates. mdpi.com

Enzymatic Studies and Glycosidase Inhibition Research

Derivatives of 1-Deoxy-D-glycero-D-gulo-heptitol and related structures are investigated for their potential to inhibit glycosidases. Glycosidase inhibitors have therapeutic applications in various diseases, including diabetes, viral infections, and cancer.

For instance, N-butyl 1-deoxy-D-gluco-homonojirimycin and N-butyl 1-deoxy-L-ido-homonojirimycin, which share structural similarities with deoxy-heptitol derivatives, have been synthesized and evaluated as selective β-glucosidase inhibitors. nih.gov While these specific compounds showed inhibitory activity in the millimolar range, such studies highlight the general approach of using deoxy and amino sugar derivatives to probe the active sites of glycosidases and develop potent and selective inhibitors. nih.gov The synthesis of various deoxy analogues of sugar phosphates, such as a deoxy analogue of ADP L-glycero-D-manno-heptose, provides tools to study the biochemical pathways involving these sugars and the enzymes that process them. nih.gov

Precursor Role in the Synthesis of Biologically Relevant Scaffolds

This compound and its isomers serve as versatile precursors for the synthesis of a wide array of biologically important molecules. Their multiple chiral centers and functional groups make them valuable starting materials in synthetic organic chemistry.

The synthesis of glycomimetics, compounds that mimic the structure and function of carbohydrates, is a key area of research. This compound derivatives are utilized in the construction of these mimics. For example, the synthesis of 1,5-anhydro-d-glycero-d-gluco-heptitol derivatives has been achieved, although these particular compounds did not show inhibitory activity against the bacterial enzyme sedoheptulose-7-phosphate isomerase GmhA. researchgate.net The development of synthetic routes to compounds like D-glycero-D-manno-heptose 7-phosphate, an intermediate in the biosynthesis of nucleotide-activated heptoses, is crucial for studying the enzymes involved in bacterial lipopolysaccharide (LPS) biosynthesis. researchgate.net

The table below presents a selection of synthesized glycomimetics and analogues derived from or related to heptitol structures, along with their synthetic approaches and intended applications.

| Compound/Analogue | Starting Material | Key Synthetic Steps | Intended Application/Study |

| 1,5-Anhydro-d-glycero-d-gluco-heptitol derivatives | 3-O-benzyl-1,2-O-isopropylidene-d-glycero-d-gluco-heptofuranose | Conversion to anomeric bromide, glycal formation, reductive desulfurization | Inhibition of bacterial sedoheptulose-7-phosphate isomerase GmhA |

| N-butyl 1-deoxy-D-gluco-homonojirimycin | D-glucose derived α,β-unsaturated ester | Conjugate addition, reduction, deprotection, reductive amination | Selective β-glucosidase inhibition |

| 2-Deoxy-l-galacto-heptose (analogue of L-glycero-D-manno-heptose) | L-lyxose | Indium-mediated chain elongation, acetylation, oxidative cleavage | Substrate analogue for bacterial ADP heptosyl transferases |

| D-glycero-D-manno-Heptopyranose 7-phosphate | Benzyl 5,6-dideoxy-2,3-O-isopropylidene-α-D-lyxo-(Z)-hept-5-enofuranoside | Phosphitylation, in situ oxidation, osmylation, hydrogenolysis | Substrate for bacterial heptose 7-phosphate kinases |

Understanding the binding interactions between carbohydrate analogues and their biological targets is fundamental for drug design. Deoxy sugars and their derivatives are used to probe these interactions. The removal of a hydroxyl group, as in a deoxy sugar, can reveal the importance of that specific group for binding affinity and specificity.

While direct studies on the binding interactions of this compound are not extensively detailed in the provided context, research on related compounds provides insights. For example, the study of 1-deoxyfructose (B1228785) 6-phosphate as a competitive inhibitor of phosphoglucose (B3042753) isomerase suggests that the 1-hydroxy group is not essential for binding but plays a role in the cooperative interactions of the enzyme. nih.gov Similarly, the synthesis of deoxy analogues of ADP-activated heptoses is intended to provide tools for biochemical and crystallographic studies of bacterial enzymes, which would elucidate binding interactions at the molecular level. nih.gov

Natural Occurrence and Biosynthetic Pathways of Related C-Glycosides

While this compound itself is a synthetic compound, C-glycosides are a diverse class of naturally occurring secondary metabolites found in plants, fungi, and bacteria. nih.gov These natural products exhibit a wide range of biological activities. mdpi.com

The biosynthesis of C-glycosides is catalyzed by a class of enzymes known as C-glycosyltransferases (CGTs). nih.gov These enzymes facilitate the formation of a C-C bond between a sugar donor, typically a nucleotide-activated sugar like UDP-glucose, and an acceptor aglycone. nih.govpharmacy180.com In plants, the biosynthesis of flavonoid di-C-glycosides such as schaftoside (B1680920) and isoschaftoside (B191611) has been shown to be a two-step process involving two different CGTs. nih.gov The first enzyme catalyzes the C-glucosylation of a flavanone (B1672756) aglycone, and the second enzyme is responsible for the subsequent C-arabinosylation. nih.gov

The table below summarizes key aspects of naturally occurring C-glycosides and their biosynthesis.

| Class of C-Glycoside | Common Aglycones | Common Sugar Moieties | Biosynthetic Enzyme | Sugar Donor |

| Flavonoid C-glycosides | Apigenin, Luteolin | D-glucose, D-galactose, D-xylose, L-arabinose | C-glycosyltransferases (CGTs) | UDP-sugars (e.g., UDP-glucose) |

| Chromone C-glycosides | Aloesin | D-glucose | C-glycosyltransferases (CGTs) | UDP-sugars |

| Anthrone C-glycosides | Various anthrones | D-glucose | C-glycosyltransferases (CGTs) | UDP-sugars |

Research Challenges and Future Directions in 1 Deoxy D Glycero D Gulo Heptitol Chemistry

Development of Novel and More Efficient Synthetic Routes

The limited availability of 1-Deoxy-D-glycero-D-gulo-heptitol from natural sources necessitates the development of efficient and scalable synthetic methodologies. Current chemical syntheses, while foundational, often involve multiple steps, harsh reaction conditions, and the generation of stereoisomeric mixtures that require challenging purification.

Future research should focus on several key areas to overcome these limitations. The exploration of biocatalytic and chemoenzymatic strategies offers a promising avenue. nih.govnih.gov The use of engineered enzymes, such as oxidoreductases or transketolases, could provide highly stereoselective routes from readily available starting materials. For instance, the development of a biocatalytic platform utilizing enzymes like alcohol dehydrogenases could enable the synthesis of enantiomerically pure propargylic alcohols, a versatile building block, which could be adapted for heptitol synthesis. nih.gov Furthermore, whole-cell microbial fermentation presents an attractive option for sustainable and large-scale production. Identifying or engineering microorganisms capable of overproducing volemitol (B1209155) from simple carbon sources would be a significant breakthrough.

Another critical research direction is the design of more convergent and atom-economical chemical syntheses. This could involve the application of modern synthetic methods, such as asymmetric catalysis and organocatalysis, to control the stereochemistry at the multiple chiral centers of the molecule.

Table 1: Comparison of Potential Synthetic Approaches for this compound

| Synthetic Approach | Advantages | Challenges | Future Research Focus |

| Classical Chemical Synthesis | Established proof-of-concept. | Multi-step, low overall yield, difficult stereocontrol, harsh reagents. | Development of novel catalysts, protecting group strategies, and convergent routes. |

| Chemoenzymatic Synthesis | High stereoselectivity, milder reaction conditions. osti.gov | Enzyme stability, substrate specificity, and availability. | Enzyme engineering, development of one-pot cascade reactions. nih.gov |

| Microbial Fermentation | Potentially sustainable and scalable, uses renewable feedstocks. | Identification of suitable microbial strains, optimization of fermentation conditions, low product titers. | Metabolic engineering of microbial hosts, pathway elucidation and optimization. |

Exploration of Undiscovered Biochemical Functions

The known biochemical roles of this compound are primarily confined to its function as a photosynthetic product, a phloem-mobile carbohydrate, and a storage compound in certain plants like those of the genus Primula and the brown alga Pelvetia canaliculata. tandfonline.com However, its discovery in a broad spectrum of organisms, including fungi, mosses, lichens, and even in the lipopolysaccharides of E. coli, strongly suggests that it may possess other, as-yet-undiscovered, biochemical functions. pearson.com

An important area of future investigation is its potential role in stress tolerance . The related sugar alcohol, mannitol, is known to function as an osmolyte and a quencher of reactive oxygen species (ROS) in fungi and plants, thereby mitigating abiotic and biotic stress. nih.gov It is plausible that this compound serves a similar protective function in the organisms in which it is found. Studies comparing the stress resilience of organisms with and without the ability to synthesize this heptitol would be highly informative.

Furthermore, the possibility of this compound acting as a signaling molecule or a precursor to other bioactive compounds warrants investigation. Carbohydrates and their derivatives are known to play crucial roles in cell recognition, adhesion, and signaling pathways. wikipedia.org Research aimed at identifying specific receptors or binding proteins for this heptitol could uncover novel signaling cascades. Additionally, exploring its metabolic fate beyond simple storage could reveal its role as an intermediate in the biosynthesis of other important natural products. The enzyme 1-deoxy-D-xylulose-5-phosphate synthase, for example, is a key enzyme in the biosynthesis of plastidic isoprenoids, highlighting how deoxy sugars can be pivotal in metabolic pathways. nih.gov

Advanced Computational Studies for Structure-Function Relationships

Advanced computational methods are powerful tools for elucidating the relationship between the three-dimensional structure of a molecule and its biological function. For this compound, such studies are largely unexplored and represent a significant opportunity for future research.

Molecular dynamics (MD) simulations can provide detailed insights into the conformational landscape of the heptitol in different solvent environments and its flexibility. youtube.comyoutube.comyoutube.com Understanding its preferred solution-state conformations is crucial for comprehending its interactions with biological macromolecules.

Furthermore, docking studies and quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to model the interaction of this compound with enzymes involved in its metabolism, such as the NADPH-dependent sedoheptulose (B1238255) reductase. nih.govmdpi.com These studies can help to elucidate the molecular basis of substrate specificity and the catalytic mechanism of such enzymes. The insights gained from these computational approaches can guide the design of specific inhibitors or probes for these enzymes.

Table 2: Potential Computational Approaches for Studying this compound

| Computational Method | Research Question | Expected Outcome |

| Molecular Dynamics (MD) Simulation | What are the preferred conformations and flexibility of the molecule in aqueous solution? | A detailed understanding of the conformational ensemble and intramolecular hydrogen bonding networks. nih.gov |

| Docking Studies | How does the heptitol bind to the active site of its metabolic enzymes? | Plausible binding poses and identification of key interacting amino acid residues. |

| Quantum Mechanics (QM) Calculations | What is the detailed electronic structure and reactivity of the molecule? | Accurate description of molecular orbitals, charge distribution, and reaction energetics. iupac.org |

| QM/MM Simulations | What is the mechanism of enzymatic conversion (e.g., by sedoheptulose reductase)? | Detailed energy profiles for the reaction pathway and insights into transition state stabilization. mdpi.com |

Integration with Emerging Chemical Biology Approaches

Chemical biology offers a suite of powerful tools for probing the function of biomolecules in their native cellular environment. The application of these approaches to this compound is a key future direction that promises to significantly advance our understanding of its biological roles.

A major challenge is tracking the metabolic fate of this heptitol and identifying its cellular binding partners. To address this, the development of "clickable" analogs of this compound is a high priority. nih.gov These analogs would contain a small, bioorthogonal handle, such as an azide (B81097) or an alkyne, that does not significantly perturb the molecule's biological activity. Once metabolized by cells, these tagged molecules can be visualized using fluorescence microscopy or identified along with their binding partners via mass spectrometry after a "click" reaction with a reporter molecule. pnas.orgnih.govthermofisher.com

Another powerful technique is the use of photo-cross-linking probes . nih.gov By incorporating a photo-activatable group into the structure of this compound, it becomes possible to covalently trap its transient interactions with binding proteins upon irradiation with UV light. nih.gov Subsequent proteomic analysis can then identify these interacting partners, providing direct evidence of its biological targets. The development of such chemical tools will be instrumental in moving from correlational observations to a mechanistic understanding of the function of this intriguing heptitol.

Q & A

Q. What are the key challenges in synthesizing 1-Deoxy-D-glycero-D-gulo-heptitol derivatives, and how can they be methodologically addressed?

Synthesis often involves regioselective deoxygenation and stereochemical control. A validated approach includes condensation reactions (e.g., EtAlI-induced aldol reactions) followed by fluorination or epoxidation to stabilize intermediates . Challenges like side reactions due to hydroxyl group reactivity can be mitigated using protecting groups (e.g., benzyl ethers) and low-temperature conditions. Purification via column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) is critical to isolate enantiomerically pure forms .

Q. How should researchers handle safety and toxicity concerns during experimental work with this compound?

While specific toxicity data for this compound are limited, structurally related heptitols (e.g., D-glucitol derivatives) show acute oral toxicity (OSHA Class 4) and skin/eye irritation risks . Researchers should implement:

- Engineering controls : Fume hoods for volatile intermediates.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Emergency protocols : Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Q. What spectroscopic methods are most reliable for structural elucidation of this compound derivatives?

Combined use of NMR (e.g., H, C, F for fluorinated analogs) and mass spectrometry (HRMS) is essential. For stereochemical confirmation, NOESY/ROESY experiments can resolve spatial proximities of protons, while coupling constants () in H NMR reveal axial/equatorial configurations . Polarimetry or X-ray crystallography may validate optical purity .

Advanced Research Questions

Q. How can conformational analysis of this compound in aqueous solutions inform its biological interactions?

Conformational flexibility in water affects binding to enzymes or receptors. A hybrid approach using NMR (e.g., coupling constants) and molecular dynamics simulations (AMBER/CHARMM force fields) can model chair, boat, or skew-boat conformations. For example, fluorinated analogs exhibit restricted rotation due to steric and electronic effects, which can be quantified via NOE buildup rates .

Q. What strategies resolve contradictions in activity data between synthetic this compound analogs and natural heptitols?

Discrepancies often arise from subtle stereochemical differences or impurities. Methodological solutions include:

- Comparative assays : Parallel testing of natural and synthetic compounds under identical conditions (e.g., enzyme inhibition kinetics).

- Isotopic labeling : C/N tracers to track metabolic pathways.

- Crystallographic validation : Co-crystallization with target proteins (e.g., glycosidases) to compare binding modes .

Q. How do researchers design experiments to assess the enzymatic stability of this compound in glycosylation studies?

Enzymatic stability can be evaluated via:

- Time-course HPLC/MS : Monitor degradation products after exposure to glycosidases (e.g., α-glucosidase).

- Kinetic isotope effects (KIE) : Use deuterated substrates to probe transition states.

- Mutagenesis studies : Engineer enzyme active sites (e.g., TYR → PHE mutations) to identify key interactions .

Q. What computational tools are optimal for predicting the physicochemical properties of novel this compound derivatives?

Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) calculates logP, pKa, and solvation energies. Molecular docking (AutoDock Vina) predicts binding affinities to targets like carbohydrate-binding modules. For solubility, COSMO-RS simulations correlate with experimental shake-flask results .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.